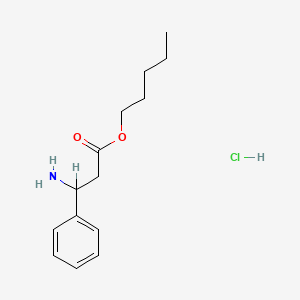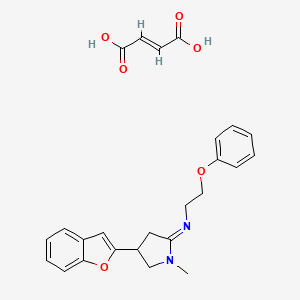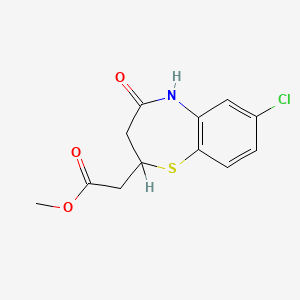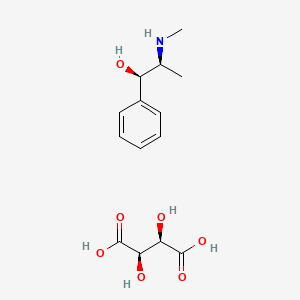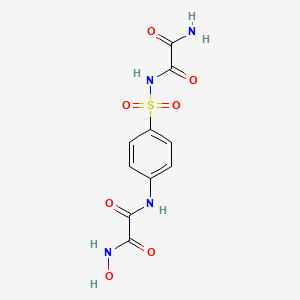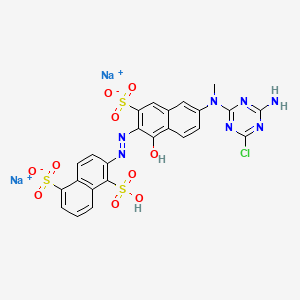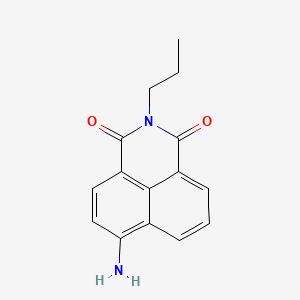
N75Pjy2kmd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-propyl-1,8-naphthalimide, identified by the Unique Ingredient Identifier N75Pjy2kmd, is a derivative of 1,8-naphthalimide. This compound is known for its fluorescent properties and has been widely studied for its applications in various fields, including organic light-emitting diodes (OLEDs), biological imaging, and as a molecular probe.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-propyl-1,8-naphthalimide typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with propylamine under basic conditions. This reaction proceeds via an aromatic nucleophilic substitution mechanism, resulting in the formation of the desired naphthalimide derivative .
Industrial Production Methods
Industrial production methods for 4-amino-N-propyl-1,8-naphthalimide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-propyl-1,8-naphthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalimide derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalimide core.
Substitution: Aromatic nucleophilic substitution reactions are common, especially when introducing different substituents to the naphthalimide ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthalimide derivatives with different functional groups, while substitution reactions can introduce various substituents to the naphthalimide ring .
Aplicaciones Científicas De Investigación
4-Amino-N-propyl-1,8-naphthalimide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies.
Mecanismo De Acción
The mechanism of action of 4-amino-N-propyl-1,8-naphthalimide involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, such as DNA or proteins, and emit fluorescence upon excitation. This property makes it useful as a molecular probe in various biological and chemical studies .
Comparación Con Compuestos Similares
4-Amino-N-propyl-1,8-naphthalimide can be compared with other similar compounds, such as:
- 2-Amino-1,8-naphthalimide
- 3-Amino-1,8-naphthalimide
- 4-Amino-1,8-naphthalimide derivatives with different substituents
These compounds share similar fluorescent properties but differ in their specific applications and reactivity. The unique aspect of 4-amino-N-propyl-1,8-naphthalimide lies in its propylamine substituent, which enhances its solubility and stability in various solvents .
Propiedades
Número CAS |
94860-68-1 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
6-amino-2-propylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H14N2O2/c1-2-8-17-14(18)10-5-3-4-9-12(16)7-6-11(13(9)10)15(17)19/h3-7H,2,8,16H2,1H3 |
Clave InChI |
ADOSCGMLKMDHSG-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




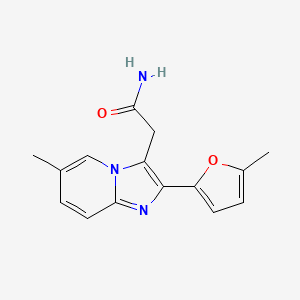
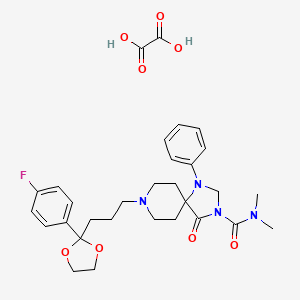
![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
